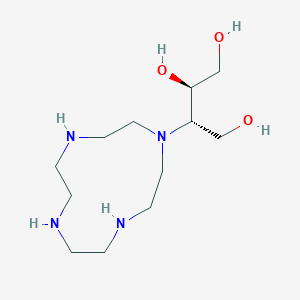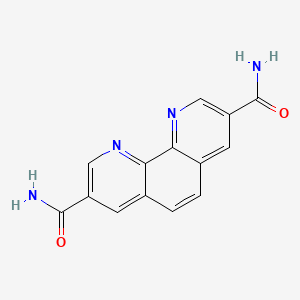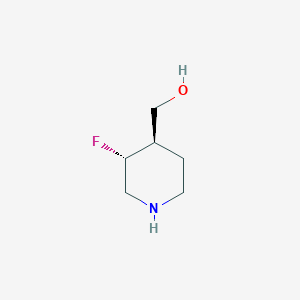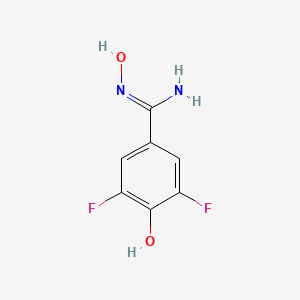
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is a complex organic compound that features a tetraazacyclododecane ring, which is a type of macrocyclic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol typically involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring, followed by the introduction of the butane-1,2,4-triol moiety. Common reaction conditions include the use of strong bases or acids to facilitate cyclization and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to produce the compound in significant quantities. Optimization of reaction conditions to maximize yield and purity would be essential.
化学反応の分析
Types of Reactions
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,4-triol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetraazacyclododecane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the tetraazacyclododecane ring.
科学的研究の応用
Chemistry
In chemistry, Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can be used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biology, this compound can be used as a chelating agent to study metal ion interactions in biological systems. It can also be used in the design of new drugs or diagnostic agents.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications, such as in the treatment of metal ion imbalances or as a component of drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol involves its ability to chelate metal ions through the tetraazacyclododecane ring. This chelation can affect various molecular targets and pathways, depending on the specific metal ions involved and the context of the application.
類似化合物との比較
Similar Compounds
Similar compounds include other macrocyclic ligands such as cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. These compounds share the tetraazacyclododecane ring structure but differ in the functional groups attached to the ring.
Uniqueness
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is unique due to the presence of the butane-1,2,4-triol moiety, which can introduce additional functional properties and reactivity compared to other similar compounds.
特性
CAS番号 |
754167-78-7 |
|---|---|
分子式 |
C12H28N4O3 |
分子量 |
276.38 g/mol |
IUPAC名 |
(2R,3S)-3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol |
InChI |
InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2/t11-,12-/m0/s1 |
InChIキー |
NXHUAYWRBFCZOA-RYUDHWBXSA-N |
異性体SMILES |
C1CNCCN(CCNCCN1)[C@@H](CO)[C@H](CO)O |
正規SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)







![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)




